molecular formula C₁₆H₁₅NO₃S₂ B1142326 (E,Z)-Epalrestat Methyl Ester CAS No. 682775-70-8

(E,Z)-Epalrestat Methyl Ester

货号: B1142326
CAS 编号: 682775-70-8
分子量: 333.43
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E,Z)-Epalrestat Methyl Ester (CAS 682775-70-8) is a high-purity chemical reference standard with the molecular formula C 16 H 15 NO 3 S 2 and a molecular weight of 333.4 g/mol . This compound is an ester derivative of Epalrestat, a potent and well-characterized inhibitor of the aldose reductase enzymes AKR1B1 and AKR1B10 . The inhibition of these enzymes is a critical mechanism for researching the polyol pathway, which is implicated in the complications of diabetes mellitus, and has also revealed marked anticancer activities in experimental models of solid tumors . As a fully characterized analog, this compound is supplied with detailed data compliant with regulatory guidelines and is intended for use in analytical method development (AMV), method validation, and Quality Control (QC) applications . Its primary research value lies in supporting the synthesis and formulation stages of drug development, particularly for the parent drug Epalrestat, and it can serve as a traceable reference standard against pharmacopeial standards (USP, EP) . This makes it an essential tool for researchers working on Abbreviated New Drug Applications (ANDAs) and during commercial production to ensure product quality and consistency. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

CAS 编号

682775-70-8

分子式

C₁₆H₁₅NO₃S₂

分子量

333.43

同义词

(E,Z)-5-(2-Methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid Methyl Ester

产品来源

United States

Chemical Synthesis and Stereoisomeric Considerations of E,z Epalrestat Methyl Ester

Characterization and Separation of Epalrestat (B1671369) Methyl Ester Stereoisomers

Analytical Techniques for Stereoisomer Identification in Research Samples

The analysis and separation of stereoisomers of epalrestat and its derivatives, such as (E,Z)-Epalrestat Methyl Ester, are critical for research and development to ensure the correct isomeric form is being studied. Due to the presence of double bonds, epalrestat and its esters can exist as (E,E), (E,Z), (Z,E), and (Z,Z) stereoisomers. Various analytical techniques are employed to identify and quantify these isomers in research samples, with high-performance liquid chromatography (HPLC) being the most prominent method.

An isocratic reversed-phase liquid chromatographic (LC) method has been successfully developed for the determination of epalrestat and its stereoisomers. bit.edu.cndaqi100.com This method is valued for its simplicity and selectivity. bit.edu.cn The identification of the separated stereoisomers is often confirmed using liquid chromatography-mass spectrometry (LC-MS), which provides structural information based on the mass-to-charge ratio of the eluted compounds. bit.edu.cndaqi100.com

The conditions for these separations are specific to the column and mobile phase composition. For instance, a common setup involves a C18 or C8 stationary phase, which are hydrophobic and suitable for retaining the nonpolar regions of the epalrestat molecule. The mobile phase typically consists of a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) with an aqueous buffer to control the pH, which can influence the retention and separation of the acidic epalrestat and its esters.

A summary of typical HPLC and LC-MS conditions used for the analysis of epalrestat stereoisomers is presented in the interactive table below.

ParameterMethod 1Method 2Method 3
Technique Reversed-Phase HPLCReversed-Phase HPLCLC-MS/MS
Column Hypersil C18 (250 mm x 4.6 mm, 5 µm) bit.edu.cnQualisil C8 (250 mm x 4.6 mm, 5 µm) eurasianjournals.comeurasianjournals.comReverse Phase C18 Column rjptonline.org
Mobile Phase Methanol:Acetonitrile:Water (60:1:50, v/v/v), pH 4.5 bit.edu.cneurasianjournals.comMethanol:0.01M Potassium Dihydrogen Phosphate (75:25, v/v), pH 4.5 eurasianjournals.comeurasianjournals.comMethanol:Ammonium Acetate buffer (70:30, v/v), pH 4.6 rjptonline.org
Flow Rate 1.6 mL/min bit.edu.cn1.0 mL/min eurasianjournals.com1.0 mL/min rjptonline.org
Detection UV at 280 nm bit.edu.cnUV at 294 nm eurasianjournals.comeurasianjournals.comMS/MS (m/z 318→58 for epalrestat) nih.govresearchgate.net
Column Temp. Not Specified30°C eurasianjournals.com45°C rjptonline.org

These methods allow for the resolution and quantification of the different stereoisomers, which is essential for understanding their individual biological activities and for quality control in research and pharmaceutical manufacturing. bit.edu.cn For instance, the limit of detection and quantification for epalrestat stereoisomers using the Hypersil C18 method were found to be 3.9 µg/mL and 4.9 µg/mL, respectively. bit.edu.cndaqi100.com

Chemical Modifications and Derivatization Strategies for Structure-Activity Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of more potent and selective drug candidates. For epalrestat, numerous chemical modifications and derivatization strategies have been explored to enhance its aldose reductase inhibitory activity and to understand the key structural features required for its biological function. nih.govresearchgate.net These studies often involve modifications at three main domains of the epalrestat scaffold: the phenyl ring, the olefinic chain, and the rhodanine (B49660) acetic acid moiety. researchgate.net

One common strategy involves the introduction of various substituents on the phenyl ring. The nature and position of these substituents can significantly influence the compound's interaction with the active site of the aldose reductase enzyme. Another approach focuses on modifying the methyl group on the exocyclic double bond, for example, by replacing it with other functional groups to probe the steric and electronic requirements in that region of the molecule. researchgate.net

Furthermore, the rhodanine acetic acid part of epalrestat, which is crucial for its activity, has been a target for derivatization. researchgate.net Modifications in this area, such as altering the carboxylic acid group, can impact the molecule's binding affinity to the enzyme's active site. doi.org

Research into new analogues has led to the synthesis of diverse series of compounds. For example, Baylis-Hillman chemistry has been utilized to create novel epalrestat analogues. nih.govresearchgate.net In one such study, 39 new analogues were synthesized, with some compounds showing potency comparable to epalrestat. nih.govresearchgate.net Another area of investigation has been the development of spirobenzopyran acetic acid derivatives as a new scaffold for aldose reductase inhibitors, moving away from the traditional rhodanine core. drugdiscoverytrends.comopenmedicinalchemistryjournal.com More recently, N-benzylindole-based epalrestat analogs have been designed and synthesized, some of which exhibit potent and selective inhibitory activity against aldose reductase. doi.orgnih.gov

The following interactive table summarizes some of the reported modifications on the epalrestat structure and the resulting impact on aldose reductase inhibitory activity.

Compound SeriesModification StrategyKey Findings on Aldose Reductase InhibitionReference
Baylis-Hillman Adducts Introduction of a nitrile group replacing the methyl group on the olefin chain. researchgate.netCompound with a nitrile group showed comparable activity to epalrestat. researchgate.net researchgate.net
Phenyl Ring Analogs Replacement of the phenyl group with a naphthyl or thiophene (B33073) group. researchgate.netThese modifications led to a reduction in inhibitory activity. researchgate.net researchgate.net
Spirobenzopyran Derivatives Replacement of the rhodanine moiety with a spirobenzopyran scaffold. drugdiscoverytrends.comMany of the new derivatives proved to inhibit the target enzyme with IC50 values in the micromolar to low micromolar range. drugdiscoverytrends.com drugdiscoverytrends.com
N-benzylindole Analogs Replacement of the phenyl-prop-2-enylidene moiety with an N-benzyl-1H-indol-3-yl)methylene group. doi.orgnih.govThe analog AK-4 showed potent inhibition of rat lens aldose reductase with an IC50 of 0.3 µM. doi.orgnih.gov doi.orgnih.gov

These derivatization strategies and the resulting SAR data are invaluable for the rational design of new, more effective aldose reductase inhibitors. nih.gov Molecular docking studies are often employed in conjunction with these synthetic efforts to understand the binding interactions of the new analogues with the aldose reductase protein, providing further insights for future drug development. nih.govresearchgate.net

Molecular and Biochemical Investigations of E,z Epalrestat Methyl Ester Activity

In Vitro Enzymatic Inhibition Profiling

There is no publicly available data on the in vitro enzymatic inhibition profile of (E,Z)-Epalrestat Methyl Ester. Research has been centered on Epalrestat (B1671369). For context, Epalrestat is known to be a noncompetitive and reversible inhibitor of aldose reductase, the key enzyme in the polyol pathway that is implicated in the pathogenesis of diabetic complications. Studies on analogues of Epalrestat have been conducted to explore their aldose reductase inhibitory activity, but specific kinetic data for the (E,Z)-methyl ester is not provided in these studies.

Aldose Reductase Inhibition Kinetics and Potency Studies

No studies were found that specifically detail the aldose reductase inhibition kinetics or potency (such as IC₅₀ or Kᵢ values) of this compound. Consequently, no data is available to generate a table on this topic.

Enzyme Selectivity and Specificity Profiling

Without primary inhibition data, there is no information regarding the selectivity and specificity profile of this compound against a panel of related or unrelated enzymes.

Cellular Assays for Investigating Downstream Molecular Pathways

Polyol Pathway Flux Modulation in Cellular Models

The primary biochemical consequence of aldose reductase inhibition by compounds like Epalrestat is the significant reduction of flux through the polyol pathway. patsnap.com This pathway converts excess glucose into sorbitol, which is then oxidized to fructose. mdpi.com Intracellular accumulation of sorbitol is a key pathogenic factor, leading to osmotic stress and cellular damage. patsnap.compatsnap.com

Cellular assays have consistently demonstrated the efficacy of Epalrestat in mitigating this process. In a study using cultured rabbit aortic smooth muscle cells exposed to high glucose (30 mM) conditions for 72 hours, a 4.5-fold increase in intracellular sorbitol content was observed. nih.gov The introduction of Epalrestat effectively blocked this glucose-induced sorbitol accumulation. nih.gov This inhibition also prevented a corresponding 55% decrease in myo-inositol levels, another metabolic disturbance linked to sorbitol accumulation. nih.gov These findings indicate that by inhibiting the primary enzyme, the compound normalizes metabolic imbalances caused by hyperglycemic conditions.

Table 1: Effect of Epalrestat on Intracellular Metabolites in Rabbit Aortic Smooth Muscle Cells under High Glucose Conditions

This table summarizes the findings from a study on cultured rabbit aortic smooth muscle cells exposed to high glucose (30 mM) for 72 hours, showing the effect of Epalrestat on sorbitol and myo-inositol levels.

ConditionIntracellular Sorbitol LevelIntracellular myo-inositol LevelReference
Control (Normal Glucose)BaselineBaseline nih.gov
High Glucose (30 mM)~4.5-fold increase vs. control~55% decrease vs. control nih.gov
High Glucose (30 mM) + EpalrestatBlocked the increase in sorbitolBlocked the decrease in myo-inositol nih.gov

Studies have shown this effect is not limited to vascular cells; Epalrestat also reduces sorbitol accumulation in erythrocytes, sciatic nerve tissue, and ocular tissues, which are all relevant to diabetic complications. viamedica.pldroracle.ai

Impact on Cellular Redox State and Oxidative Stress Markers

By preserving NADPH levels, this compound is anticipated to have a profound positive impact on the cellular redox state, mitigating oxidative stress. Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them using its antioxidant defenses. nih.gov A key component of this defense is glutathione (B108866) (GSH), which requires NADPH for its regeneration from its oxidized state (GSSG). patsnap.com

Research has demonstrated that Epalrestat directly enhances the antioxidant capacity of cells. In bovine aortic endothelial cells and rat Schwann cells, Epalrestat treatment led to a significant increase in intracellular GSH levels. nih.govnih.gov This effect is not merely due to NADPH preservation but also involves the upregulation of glutamate (B1630785) cysteine ligase, the rate-limiting enzyme in the de novo synthesis of GSH. nih.gov

Furthermore, Epalrestat stimulates the expression of other critical antioxidant proteins, including thioredoxin and heme oxygenase-1 (HO-1), which have important redox regulatory functions. nih.gov In animal models of diabetes, administration of Epalrestat resulted in increased activity of key antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase in peripheral nerves. nih.gov This broad enhancement of the cellular antioxidant machinery makes cells more resistant to oxidative damage. Cellular studies have confirmed this protective role, showing that pretreatment with Epalrestat reduces the cytotoxicity induced by various oxidative agents like hydrogen peroxide and tert-butylhydroperoxide. nih.govnih.govnih.gov

Table 2: Modulation of Cellular Redox State and Oxidative Stress Markers by Epalrestat

This table outlines the observed effects of Epalrestat on various markers of cellular antioxidant capacity and redox state in different cellular and animal models.

Marker/EnzymeEffect ObservedCell/Animal ModelReference
Glutathione (GSH)Increased intracellular levelsRat Schwann Cells, Bovine Aortic Endothelial Cells nih.govnih.gov
Thioredoxin (Trx)Increased expressionBovine Aortic Endothelial Cells nih.gov
Heme Oxygenase-1 (HO-1)Increased expressionBovine Aortic Endothelial Cells nih.gov
Superoxide Dismutase (SOD)Increased activityDiabetic Rat Sciatic Nerves nih.gov
Catalase (CAT)Increased activityDiabetic Rat Sciatic Nerves nih.gov
Glutathione Peroxidase (GPx)Increased activityDiabetic Rat Sciatic Nerves nih.gov

Influence on Gene Expression and Protein Regulation in vitro

The effects of this compound on cellular antioxidant systems are rooted in its ability to modulate gene and protein expression. The coordinated upregulation of antioxidant genes such as those for glutamate cysteine ligase, thioredoxin, and heme oxygenase-1 is mediated through the activation of a key transcription factor: Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov

Studies in bovine aortic endothelial cells and rat Schwann cells have shown that Epalrestat treatment leads to increased nuclear translocation of Nrf2. nih.govnih.gov Nrf2 then binds to antioxidant response elements (AREs) in the promoter regions of its target genes, initiating their transcription. The critical role of Nrf2 was confirmed in experiments where Nrf2 knockdown using siRNA technology suppressed the Epalrestat-induced increase in GSH biosynthesis and antioxidant protein expression. nih.govnih.gov

Beyond antioxidant regulation, the compound also influences the expression of other proteins. In the renal cortex of diabetic db/db mice, Epalrestat treatment downregulated the expression of aldose reductase itself, as well as proteins associated with fibrosis, such as fibronectin, collagen III, and transforming growth factor-beta 1 (TGF-β1). nih.gov In a neuroblastoma cell model, Epalrestat was found to reduce the expression of glycogen (B147801) synthase kinase-3 β (GSK3-β) and total tau protein, proteins implicated in neurodegenerative processes. jmb.or.kr This suggests that the regulatory effects of the compound extend to pathways involved in inflammation, fibrosis, and cellular signaling. nih.gov

Table 3: Influence of Epalrestat on Gene and Protein Expression in vitro

This table provides a summary of the regulatory effects of Epalrestat on the expression of various key genes and proteins in different experimental models.

Gene/ProteinEffect of EpalrestatModel SystemReference
Nrf2 (Nuclear factor erythroid 2-related factor 2)Increased nuclear levels/activationBovine Aortic Endothelial Cells, Rat Schwann Cells nih.govnih.gov
Glutamate Cysteine Ligase (GCL)Upregulated expressionBovine Aortic Endothelial Cells nih.gov
Heme Oxygenase-1 (HO-1)Upregulated expressionBovine Aortic Endothelial Cells nih.gov
Thioredoxin-1 (Trx-1)Upregulated expressionBovine Aortic Endothelial Cells nih.gov
Aldose Reductase (ALR)Downregulated expressionDiabetic Mouse Renal Cortex nih.gov
Fibronectin, Collagen III, TGF-β1Downregulated expressionDiabetic Mouse Renal Cortex nih.gov
Glycogen Synthase Kinase-3 β (GSK3-β)Reduced expressionSH-SY5Y Neuroblastoma Cells jmb.or.kr
Total Tau ProteinReduced levelsSH-SY5Y Neuroblastoma Cells jmb.or.kr

Preclinical Metabolic Studies and Biotransformation of E,z Epalrestat Methyl Ester

In Vitro Metabolic Stability and Bioconversion

In vitro systems are fundamental in early drug discovery to predict how a drug candidate will be metabolized in the body. wuxiapptec.com These assays assess the compound's stability in the presence of key metabolic enzymes, primarily found in the liver. wuxiapptec.com

The stability of a drug candidate is evaluated in subcellular fractions of liver cells, such as microsomes and cytosol. admescope.com Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly Cytochrome P450 (CYP) enzymes. wuxiapptec.com The cytosol is the soluble portion of the cell and is rich in various non-CYP enzymes, including certain esterases. creative-bioarray.combioivt.com

For an ester prodrug like (E,Z)-Epalrestat Methyl Ester, stability assessments in these fractions would aim to determine its rate of disappearance over time. The primary metabolic pathway for this compound is expected to be hydrolysis of the methyl ester bond to yield the active drug, Epalrestat (B1671369). mdpi.com While specific experimental data for this compound is not publicly available, the general procedure involves incubating the compound with liver microsomes or cytosol and measuring its concentration at various time points.

Table 1: Representative Data for In Vitro Metabolic Stability of an Ester Prodrug

Biological MatrixHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver MicrosomesData not availableData not available
Human Liver CytosolData not availableData not available
Rat Liver MicrosomesData not availableData not available
Rat Liver CytosolData not availableData not available

Note: This table is illustrative. Specific values for this compound are not available in the public domain.

The bioconversion of this compound to its active carboxylic acid form, Epalrestat, is a critical activation step. google.commdpi.com This reaction is primarily catalyzed by a class of hydrolytic enzymes known as carboxylesterases (CEs). mdpi.com Human carboxylesterases, such as hCE-1 and hCE-2, are abundant in the liver and are responsible for the hydrolysis of a wide range of ester-containing drugs. mdpi.com

The process involves the nucleophilic attack of a serine residue in the active site of the esterase on the carbonyl carbon of the ester group in this compound. mdpi.com This leads to the cleavage of the ester bond, releasing Epalrestat and methanol (B129727). The efficiency of this hydrolysis can vary between species due to differences in the expression and activity of carboxylesterases. nih.gov

Following the initial hydrolysis to Epalrestat, the parent drug itself can undergo further metabolism. Phase I reactions typically involve oxidation, reduction, or hydrolysis, while Phase II reactions involve the conjugation of the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. washington.edu

For Epalrestat, the primary active metabolite, further metabolism could potentially involve glucuronidation of the carboxylic acid group, a common Phase II pathway for acidic drugs, catalyzed by UDP-glucuronosyltransferases (UGTs). washington.edu Other potential, though less likely, Phase I metabolic pathways for the core Epalrestat structure could involve hydroxylation of the aromatic rings, catalyzed by CYP enzymes. mdpi.com

Table 2: Potential Metabolites of this compound

CompoundMetabolic PhaseDescription
EpalrestatProdrug ActivationThe active carboxylic acid formed by hydrolysis of the methyl ester. mdpi.com
Epalrestat Acyl-GlucuronidePhase IIA potential conjugate of Epalrestat formed by UGT enzymes. washington.edu

Note: This table is based on predicted metabolic pathways. Specific metabolite identification studies for this compound are not publicly documented.

Enzymology of this compound Metabolism

Understanding which specific enzymes are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response. uv.es

While the primary metabolic step for this compound is hydrolysis, CYP enzymes could play a role in the subsequent metabolism of the resulting Epalrestat. uv.es The major drug-metabolizing CYP enzymes in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. biomolther.org In vitro studies using recombinant human CYP enzymes would be necessary to identify which specific isoforms, if any, are involved in the metabolism of Epalrestat. Such studies typically involve incubating the compound with individual recombinant CYP enzymes and monitoring for metabolite formation. admescope.com

As previously mentioned, non-CYP enzymes, particularly carboxylesterases, are the key players in the activation of this compound. mdpi.com Characterizing the specific carboxylesterases involved (e.g., hCE-1 vs. hCE-2) is important as they have different substrate specificities and tissue distribution. nih.gov

Furthermore, the potential for Phase II metabolism of Epalrestat highlights the role of UGTs. washington.edu Reaction phenotyping studies using a panel of recombinant human UGT enzymes could identify the specific UGT isoforms responsible for the glucuronidation of Epalrestat. xenotech.com

Kinetic Parameters of Metabolic Enzymes

The biotransformation of ester prodrugs like this compound is largely dependent on the activity of hydrolytic enzymes, such as carboxylesterases (CEs), which are part of the serine hydrolase superfamily. core.ac.ukresearchgate.net These enzymes efficiently hydrolyze ester-containing xenobiotics to their corresponding free acids. core.ac.uk The kinetic parameters of these enzymes, including the Michaelis-Menten constant (Km) and maximum velocity (Vmax), dictate the rate and efficiency of the conversion of the prodrug to its active form.

Table 1: Hypothetical Kinetic Parameters of this compound Hydrolysis
Enzyme Source (Species)Km (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein)
Rat Liver MicrosomesData not availableData not availableData not available
Dog Liver MicrosomesData not availableData not availableData not available
Monkey Liver MicrosomesData not availableData not availableData not available
Human Liver MicrosomesData not availableData not availableData not available

Species-Specific Metabolic Profiles in Preclinical Models

The metabolic profile of a drug can vary significantly between different animal species, which is a critical consideration in preclinical research. These differences can affect the extrapolation of animal data to humans.

In preclinical studies, both rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) models are often used to evaluate the metabolism of a new chemical entity. nih.govresearchgate.net For ester prodrugs, the rate and pathway of hydrolysis can differ between these models. For example, a study on a different ester prodrug found that methyl esters were converted exclusively to the active acid in dog and human liver microsomes, while in monkey liver microsomes, the ester was metabolized to both the active acid and other products. nih.gov Such differences are crucial for selecting the appropriate animal model for further studies. Epalrestat itself has been studied in streptozotocin-diabetic rats to assess its effects. researchgate.netresearchgate.net

The differences in metabolic pathways and rates between species pose a challenge for extrapolating preclinical findings to humans. researchgate.net For ester prodrugs, the bioavailability of the active drug is often dictated by the relative rates of ester hydrolysis versus other competing metabolic reactions. nih.gov Therefore, a thorough understanding of the species-specific metabolism is necessary to predict the pharmacokinetic behavior in humans. nih.gov Computational methods and in vitro-in vivo correlations are increasingly used to aid in this extrapolation process. nih.gov

Prodrug Activation and Bioavailability Research in Preclinical Models

The primary goal of a prodrug like this compound is to enhance the bioavailability of the active compound, Epalrestat. mdpi.com

Following administration, this compound is expected to be absorbed and then hydrolyzed by esterases in the plasma and tissues to release Epalrestat. The systemic exposure to both the prodrug and the active metabolite is a key measure of the prodrug's effectiveness. Pharmacokinetic studies in animal models would typically measure parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) for both the ester and the parent drug.

For the parent drug, Epalrestat, administered as an immediate-release 50 mg dose to healthy adult volunteers, the Cmax was 3.9 µg/mL, Tmax was 1.05 hours, and the total AUC was 6.4 µg/mL·hour. google.com A study on mutual prodrugs of epalrestat in rats showed a two-fold increase in the biological half-life of the parent drugs. researchgate.net

Table 2: Hypothetical Pharmacokinetic Parameters in a Preclinical Rodent Model
CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
This compoundData not availableData not availableData not available
Epalrestat (from prodrug)Data not availableData not availableData not available

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Correlation of Chemical Structure with Aldose Reductase Inhibition

Impact of Ester Group Modification on Potency and Selectivity

(E,Z)-Epalrestat Methyl Ester is an esterified form of Epalrestat (B1671369), which is natively a carboxylic acid. wikipedia.org This modification has profound implications for its mechanism of action and metabolic fate. The carboxylate group of Epalrestat is critical for its biological activity, as it forms key hydrogen bond interactions with residues Tyr48 and His110 within the anion-binding pocket of the aldose reductase active site. doi.org

The conversion of this carboxylic acid to a methyl ester in this compound results in the loss of this essential binding interaction. Consequently, the ester form itself is expected to be a significantly less potent inhibitor of aldose reductase. However, this modification is a common strategy in medicinal chemistry to create a prodrug. Esters can exhibit improved pharmacokinetic properties, such as enhanced membrane permeability and a longer biological half-life. researchgate.net

From a Structure-Metabolism Relationship (SMR) perspective, this compound is designed to be inactive until it undergoes hydrolysis in the body. Cellular esterase enzymes, such as human carboxylesterase 1 (CES1), are expected to cleave the methyl ester group, releasing the active carboxylic acid form (Epalrestat) at the site of action. researchgate.net Studies on similar mutual prodrugs of Epalrestat have shown that such modifications can significantly increase the biological half-life of the parent drug. researchgate.net Therefore, the esterification serves to improve the drug's metabolic profile rather than its direct potency.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a crucial determinant of biological activity for aldose reductase inhibitors. The marketed form of Epalrestat possesses a specific configuration, identified in its IUPAC name as (5Z)-5-[(2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid. wikipedia.org This highlights the defined geometry around two double bonds, which is essential for optimal fitting into the enzyme's active site.

The designation (E,Z) for Epalrestat Methyl Ester indicates a specific isomeric composition. The precise spatial orientation of the rhodanine (B49660) ring and the phenylprop-2-en-1-ylidene group allows the molecule to adopt a conformation that complements the topography of the ALR2 active site. isfcppharmaspire.com

The critical nature of stereochemistry is demonstrated in studies of related inhibitors. For example, in a series of (1,2-benzothiazin-4-yl)acetic acid inhibitors, the (R)-enantiomer was found to be 35 times more active against ALR2 than its corresponding (S)-enantiomer. tandfonline.com This dramatic difference in potency underscores that even subtle changes in the 3D structure can significantly disrupt the key interactions necessary for enzyme inhibition. This principle directly applies to Epalrestat analogues, where maintaining the correct (E,Z) geometry is vital for retaining high-affinity binding and potent inhibitory activity.

Substituent Effects on Enzyme Binding and Catalysis

Modifications to the substituents on the Epalrestat scaffold have been extensively studied to understand their impact on enzyme binding, potency, and selectivity. The goal is often to enhance interactions with specific pockets within the ALR2 active site while minimizing binding to the related enzyme aldehyde reductase (ALR1) to avoid off-target effects. doi.orgopenmedicinalchemistryjournal.com

Key findings from various SAR studies include:

Halogen Substitution : The introduction of halogen atoms, such as chlorine or fluorine, to the benzyl (B1604629) group can improve pharmacokinetic parameters and create more favorable binding interactions, including halogen bonding and modulating ring dipole moments. doi.orgijesrc.com The 2,4-dichlorophenyl moiety, for instance, is more electron-deficient and can engage better with aromatic residues in the active site. doi.org

Alkyl and Aryl Groups : Replacing the methyl group on the olefin chain with a nitrile group was found to have little effect on activity. researchgate.net However, replacing the entire phenyl group with a larger naphthyl or a different heterocyclic ring like thiophene (B33073) resulted in reduced inhibitory activity, suggesting that the size and electronics of this group are finely tuned for optimal binding. researchgate.net

Selectivity Pocket Interactions : A key residue for determining selectivity between ALR2 and ALR1 is Leu300. doi.org Designing analogues that form specific interactions with this residue can significantly enhance selectivity. Poor interaction with Leu300 is thought to be a reason for Epalrestat's relatively low selectivity. doi.org

Scaffold/SeriesPosition of SubstitutionSubstituentObserved Effect on Activity
Epalrestat AnalogueBenzyl Group4-bromo-2-fluoroImproved binding interactions and pharmacokinetics. doi.org
Epalrestat AnalogueOlefin ChainNitrile (replaces Methyl)Comparable activity to parent compound. researchgate.net
Epalrestat AnalogueCore StructureNaphthyl or Thiophene (replaces Phenyl)Reduced inhibitory activity. researchgate.net
Indole-based ARINitrogen of IndoleBulky acyl groupsDecreased inhibitory efficacy. mdpi.com

Rational Design of this compound Analogues

Building upon the foundational SAR and SMR principles, researchers have employed rational design strategies to develop novel analogues of Epalrestat with improved potency, selectivity, and pharmacokinetic profiles.

Computational-Aided Design of Novel Derivatives

Modern drug design heavily relies on computational tools to predict the properties of novel molecules before their costly and time-consuming synthesis. For Epalrestat analogues, several in silico techniques have been pivotal:

Molecular Docking : This is the most common method, used to simulate the binding of a designed analogue into the three-dimensional crystal structure of the aldose reductase enzyme. doi.orgnih.gov It allows researchers to visualize potential binding modes, predict binding affinity (often as a docking score), and analyze interactions with key active site residues like Tyr48, His110, Trp111, and Leu300. doi.orgfrontiersin.org

Quantum Mechanics/Molecular Mechanics (QM/MM) : For studying metabolic processes, QM/MM methods can be used. These approaches were applied to Epalrestat prodrugs to model their biotransformation by esterase enzymes, providing insight into the SMR. researchgate.net

Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) : This method is used to calculate the binding free energy of a ligand-protein complex. It was employed to compare the stability of a novel derivative, NARI-29, in the ALR2 active site against that of Epalrestat, confirming a more stable complex for the new analogue. acs.org

These computational approaches enable a rational, hypothesis-driven design cycle where derivatives are first conceived and evaluated in silico to prioritize the most promising candidates for chemical synthesis and biological testing.

Synthesis and Evaluation of Designed Analogues

Following computational design, the prioritized analogues are synthesized and evaluated for their biological activity. Numerous studies have reported the successful development of novel Epalrestat analogues with enhanced properties.

For example, a series of N-benzylindole-based Epalrestat analogs (AK-1-4) were designed to improve selectivity. doi.org Their synthesis involved a multi-step procedure, and subsequent in vitro testing confirmed that several of the analogues were significantly more potent and selective than Epalrestat itself. doi.org

CompoundALR2 IC₅₀ (μM)ALR1 IC₅₀ (μM)Selectivity Index (ALR1/ALR2)
Epalrestat (Reference)0.242.148.9
AK-10.025>10>400
AK-20.017>10>588
AK-30.18>10>55
AK-40.30>10>33
doi.org

In another study, a series of 1,3,4-thiadiazole (B1197879) derivatives were designed and synthesized, yielding compounds with nanomolar inhibitory constants (Kᵢ) against aldose reductase, demonstrating significantly higher potency than the reference drug Epalrestat. nih.gov

CompoundKᵢ (nM)IC₅₀ (nM)
Epalrestat (Reference)837.70265.00
6o15.3921.44
6p23.8620.16
nih.gov

Structural Determinants of Metabolic Fate

The metabolic fate of a drug molecule is intricately linked to its chemical structure. For ester-containing compounds like this compound, the primary metabolic pathways involve enzymatic hydrolysis of the ester group and oxidative transformations of the core structure. The efficiency and regioselectivity of these reactions are dictated by specific molecular features, which can be fine-tuned to optimize the compound's pharmacokinetic properties.

Influence of Molecular Features on Esterase Hydrolysis Rates

This compound, as a prodrug, is designed to be converted into its active carboxylic acid form, Epalrestat, through hydrolysis catalyzed by esterase enzymes. nih.gov Carboxylesterases, such as human carboxylesterase 1 (hCE1) and 2 (hCE2), are the primary enzymes responsible for this activation. researchgate.netnih.govmdpi.com The rate of this hydrolysis is a critical factor influencing the bioavailability and therapeutic action of the parent drug.

The catalytic mechanism of carboxylesterases involves a catalytic triad (B1167595) composed of serine, histidine, and glutamine residues. researchgate.netnih.govmdpi.com The process is initiated by a nucleophilic attack from the hydroxyl group of the serine residue on the carbonyl carbon of the ester. nih.gov The stability of the resulting tetrahedral intermediate and the subsequent deacylation step are influenced by several structural characteristics of the ester molecule.

Key Molecular Influences on Esterase Hydrolysis:

Steric Hindrance: The rate of enzyme-catalyzed hydrolysis can be affected by steric bulk around the ester functional group. Studies on various esters have shown a small steric effect from α-substitution in both the alcohol and carboxylic acid portions of the molecule. rsc.orgresearchgate.net Increased steric hindrance can impede the access of the ester to the enzyme's active site, thereby slowing the rate of hydrolysis.

Electronic Effects: While electronic effects are significant in the chemical (alkaline) hydrolysis of esters, their influence on enzyme-catalyzed hydrolysis can be less pronounced. rsc.orgresearchgate.net Research on pig liver esterase (PLE), an enzyme often used in metabolic studies, indicates that the rate of hydrolysis shows little dependence on the electron-withdrawing power of substituents. rsc.orgresearchgate.net This suggests that for certain esterases, the deacylation of the enzyme-acyl intermediate, rather than the initial nucleophilic attack, is the rate-limiting step of the catalytic cycle. rsc.orgresearchgate.net

Computational Parameters: To predict the susceptibility of an ester prodrug to hydrolysis, computational methods are frequently employed. researchgate.netnih.gov Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can provide insight into the binding and reaction energetics. researchgate.netnih.gov Key parameters such as the distance for nucleophilic attack and the Burgi-Dunitz angle are evaluated. researchgate.net Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is calculated to understand the ease of electron transfer between the enzyme and the prodrug within the catalytic site. researchgate.netnih.gov

Molecular Feature / ParameterInfluence on Esterase Hydrolysis RateRationale / Mechanism
Steric Hindrance (α-substitution)Generally decreases rateImpedes access of the ester group to the enzyme's catalytic site. rsc.orgresearchgate.net
Electronic Effects (Substituent pKa)Minor influence (for some esterases)Suggests deacylation is the rate-limiting step, not the initial nucleophilic attack. rsc.orgresearchgate.net
HOMO-LUMO Energy GapPredicts reactivityA smaller energy gap suggests a higher propensity for electron transfer and subsequent hydrolytic cleavage. researchgate.netnih.gov
Binding Geometry (Burgi-Dunitz Angle)Predicts favorability of attackFavorable angles for the nucleophilic attack by the catalytic serine are required for efficient hydrolysis. researchgate.net

Modulation of Cytochrome P450 Metabolism through Structural Changes

Beyond esterase hydrolysis, this compound and its analogs are subject to Phase I metabolism mediated by the cytochrome P450 (CYP) superfamily of enzymes. doi.orgmdpi.com These heme-containing monooxygenases are responsible for oxidizing a vast array of xenobiotics, typically making them more polar and easier to excrete. wikipedia.orgnih.gov The specific CYP isoforms involved (e.g., CYP1A2, CYP2D6, CYP3A4) and the rate of metabolism can be significantly altered by modifying the chemical structure of the substrate. doi.orgprobes-drugs.org

The metabolic stability of Epalrestat analogs in human liver microsomes is a key parameter assessed during drug development. doi.org Extensive metabolism by CYP enzymes can lead to high intrinsic clearance, reducing the half-life and bioavailability of the drug, which may diminish its therapeutic effect. doi.org

Strategies for Modulating CYP Metabolism:

Introducing Steric Shields: The active site of CYP enzymes contains a heme-iron center that performs the oxidation. nih.gov By introducing bulky substituents at strategic positions on the molecule, it is possible to sterically hinder the approach of the substrate to this reactive center. nih.gov For example, in the development of tacrine (B349632) derivatives, the addition of a large C9 substituent was shown to prevent the tacrine ring from orienting close to the heme-iron of CYP1A2, thereby reducing its metabolism into toxic species. nih.gov This principle can be applied to Epalrestat analogs to decrease their rate of CYP-mediated oxidation.

Altering Electronic Properties: The reactivity of a molecule towards CYP-mediated oxidation is also dependent on its electronic properties. The rate-limiting step in many CYP reactions is the addition of the reactive Compound I (an iron-oxo species) to the substrate, a process that has both radical and cationic characteristics. rsc.org Modifying substituents on the aromatic rings of the Epalrestat scaffold can alter the electron density and, consequently, the activation energy barriers for oxidation at different positions. rsc.org

Blocking Metabolic Soft Spots: Computational and experimental methods can identify "metabolic soft spots," which are positions on a molecule that are most susceptible to CYP-mediated oxidation. By making chemical modifications at these sites, such as replacing a hydrogen atom with a fluorine atom or a methyl group, it is possible to block metabolism at that position, thereby increasing the metabolic stability and half-life of the compound.

Structural Modification StrategyEffect on CYP MetabolismMechanism of Action
Introduction of Bulky SubstituentsDecreased rate of metabolismSterically prevents the substrate from achieving an optimal orientation for oxidation at the heme-iron center. nih.gov
Modification of Aromatic SubstituentsAltered rate and regioselectivity of oxidationChanges the electronic properties and activation energy for attack by the CYP enzyme. rsc.org
Blocking Metabolic "Soft Spots"Increased metabolic stability and half-lifePrevents oxidation at the most labile positions on the molecule.

Advanced Analytical Methodologies for Research Characterization of E,z Epalrestat Methyl Ester

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatographic methods are the cornerstone for the quantitative analysis of (E,Z)-Epalrestat Methyl Ester in complex biological matrices encountered during preclinical research. These techniques are crucial for determining the concentration of the compound in samples from pharmacokinetic and pharmacodynamic studies.

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of drug molecules in biological fluids.

HPLC-UV: For the analysis of Epalrestat (B1671369) and its derivatives, Reverse Phase-HPLC (RP-HPLC) is a commonly employed method. humanjournals.com These methods typically utilize a C18 column to separate the analyte from endogenous components in the matrix. rjptonline.org The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the composition optimized to achieve good separation and peak shape. rjptonline.orgwjpmr.com Detection by UV spectrophotometry is set at a wavelength where the analyte exhibits maximum absorbance, for instance, around 210 nm or 241 nm for related structures. rjptonline.orgwjpmr.com While economical, HPLC-UV may lack the sensitivity and selectivity required for detecting very low concentrations in complex matrices like tissue homogenates. nih.gov

LC-MS/MS: LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalysis. nih.gov This technique couples the separation power of LC with the precise detection and quantification capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In MRM, specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, which provides high specificity and reduces matrix interference. nih.govresearchgate.net For Epalrestat, a transition of m/z 318→58 has been used for quantification. nih.govresearchgate.net Sample preparation for both HPLC-UV and LC-MS/MS analysis in biological samples like plasma often involves protein precipitation or liquid-liquid extraction to remove interfering proteins and phospholipids. nih.govnih.gov

Table 1: Example Chromatographic Conditions for Analysis of Epalrestat Derivatives

Parameter HPLC-UV Method Example 1 rjptonline.org HPLC-UV Method Example 2 wjpmr.com LC-MS/MS Method Example nih.gov
Column Agilent C18 (150 x 4.6mm, 5µm) Not Specified Reverse Phase Column
Mobile Phase Water: Acetonitrile (60:40 v/v) 0.1% OPA Buffer: Acetonitrile (45:55 v/v) 10mM Ammonium Acetate and Acetonitrile (Gradient)
Flow Rate 0.8 mL/min 1.0 mL/min Not Specified
Detection UV at 210 nm UV at 241 nm ESI-MS/MS
Ion Transition N/A N/A m/z 318→58
Internal Standard N/A N/A Flavustatin (m/z 410→348)
Run Time 6.0 min Not Specified Not Specified

This compound possesses geometric isomers (E and Z) and may have chiral centers, leading to the existence of multiple stereoisomers. Since stereoisomers can have different pharmacological and toxicological profiles, their separation and quantification are critical. sigmaaldrich.comtandfonline.com Chiral chromatography is the primary technique used to separate enantiomers and diastereomers. sigmaaldrich.com

This is achieved by using a chiral stationary phase (CSP) in either HPLC or Gas Chromatography (GC). sigmaaldrich.comgcms.cz The CSP creates a chiral environment where the different stereoisomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. sigmaaldrich.com The selection of the appropriate CSP and mobile phase is crucial for achieving resolution between the stereoisomers. sigmaaldrich.com For carboxylic acids and their esters, derivatization with a chiral reagent, such as a chiral amine or alcohol, can also be employed to form diastereomers that can then be separated on a standard achiral column. tandfonline.combeilstein-journals.org The separated isomers can be quantified using standard detectors like UV or MS.

For any quantitative analytical method to be considered reliable for research purposes, it must undergo validation. globalresearchonline.net Method validation ensures that the method is robust, reproducible, and fit for its intended purpose. rjptonline.org Key validation parameters, often following ICH guidelines, include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. wjpmr.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) close to 0.999 is typically desired. rjptonline.org

Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery. rjptonline.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). rjptonline.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. rjptonline.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. rjptonline.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net

Table 2: Example Method Validation Parameters for Epalrestat Assays

Parameter HPLC Method Example 1 rjptonline.org HPLC Method Example 2 wjpmr.com LC-MS/MS Method Example nih.gov
Linearity Range 37.5-225 µg/mL Not Specified 2-5,000 ng/mL
Correlation Coefficient (r²) 0.999 Not Specified Not Specified
Accuracy (% Recovery) 99.5-100% 98.98% 101.3-108.0%
Precision (%RSD) <2% 0.4% 3.0-12.3%
LOD 0.9 µg/mL 0.02 µg/mL Not Specified
LOQ 1.5 µg/mL 0.06 µg/mL 2 ng/mL

Spectroscopic Approaches for Structural Elucidation in SAR Studies

Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities and their metabolites, which is a critical component of Structure-Activity Relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise chemical structure and stereochemistry of organic molecules. libretexts.org For this compound, various NMR experiments are used to confirm its constitution and assign the geometry of the double bonds and the stereochemistry of any chiral centers.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. libretexts.org The coupling constants (J-values) across the double bonds are particularly useful for assigning E/Z geometry. organicchemistrydata.org

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. organicchemistrydata.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. nih.gov For example, HMBC can show correlations between protons and carbons separated by two or three bonds, which is vital for assembling the molecular framework. nih.gov Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, which is crucial for confirming stereochemical assignments. organicchemistrydata.org

In preclinical research, identifying the metabolites of a drug candidate is essential for understanding its metabolic fate, which can significantly influence its efficacy and safety profile. High-Resolution Mass Spectrometry (HRMS) is a key technology for this purpose. ijpras.comresearchgate.net

Unlike standard mass spectrometry, HRMS instruments (e.g., Time-of-Flight (TOF), Orbitrap) provide highly accurate mass measurements (typically with an error of <5 ppm). ijpras.comnih.gov This high mass accuracy allows for the confident determination of the elemental composition of the parent drug and its metabolites from their measured mass-to-charge ratios. researchgate.net By comparing the accurate mass of a potential metabolite to that of the parent compound, the type of metabolic transformation (e.g., oxidation, hydrolysis, conjugation) can be deduced. ijpras.com When coupled with liquid chromatography (LC-HRMS), this technique allows for the separation of various metabolites from a biological sample before their accurate mass is measured, facilitating the identification of metabolites even at low concentrations. researchgate.net The fragmentation patterns obtained from tandem HRMS (MS/MS) experiments further aid in pinpointing the exact site of metabolic modification on the molecule. researchgate.net

Techniques for Impurity Profiling and Reference Standard Characterization

Impurity profiling is a crucial component of pharmaceutical development and quality control, aimed at identifying and quantifying all potential impurities in a drug substance. For this compound, this involves a detailed investigation of related substances that may arise from the manufacturing process or through degradation.

Development of Methods for Related Substances (e.g., other isomers, degradation products)

The development of analytical methods for the related substances of this compound is essential for ensuring its purity and quality. These methods must be capable of separating and quantifying various potential impurities, which primarily include other geometric isomers and degradation products.

A study on the degradation of the parent compound, Epalrestat, provides valuable insight into the potential degradation products of its methyl ester derivative. nih.govresearchgate.net In this research, forced degradation studies were conducted under various stress conditions, including acidic, alkaline, thermal, oxidative, and photolytic environments. nih.govunr.edu.ar The degradation kinetics of Epalrestat were found to follow first-order reaction kinetics, and the stability was observed to be pH-dependent, with greater stability in neutral and alkaline conditions. nih.govresearchgate.net The analysis, performed using Ultra-High-Performance Liquid Chromatography-Photodiode Array-Mass Spectrometry (UHPLC-PDA-MS/MS), successfully identified seven degradation products, with tentative structures assigned to four of them. nih.gov This type of study is foundational for developing stability-indicating assay methods for this compound.

In addition to degradation products, other isomers of this compound are critical related substances that require careful monitoring. Commercially available reference standards for various Epalrestat-related compounds highlight the importance of isomeric purity. These include other esters and isomers that are structurally very similar to this compound. weblivelink.comvenkatasailifesciences.com The development of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), is a common approach for the separation and quantification of these isomers. rjptonline.org

A comprehensive impurity profile for this compound would include the following potential related substances:

Use of Certified Reference Materials in Analytical Research

In the context of the analytical characterization of this compound, CRMs for the compound itself and its related impurities are essential. aquigenbio.comlgcstandards.com These reference materials are produced under stringent manufacturing procedures to ensure their purity and homogeneity. wikipedia.org Suppliers of this compound reference standards often provide a comprehensive Certificate of Analysis (COA) with detailed characterization data, ensuring compliance with regulatory guidelines. venkatasailifesciences.com This documentation is crucial for analytical method development, method validation (AMV), and quality control (QC) applications. venkatasailifesciences.comaquigenbio.comsynzeal.com

The use of CRMs for this compound and its impurities allows for:

Accurate Quantification: By using a well-characterized CRM as a standard, the concentration of the analyte in a sample can be determined with a high degree of accuracy.

Method Validation: CRMs are used to assess the performance of analytical methods, including parameters such as accuracy, precision, linearity, and specificity.

Instrument Calibration: Analytical instruments, particularly chromatographic systems, are calibrated using CRMs to ensure reliable and reproducible results. wikipedia.org

Traceability: The use of CRMs provides a documented link to national or international standards, ensuring the metrological traceability of the measurement results. wikipedia.orgeuropean-accreditation.org

Several commercial entities provide this compound as a high-quality reference standard, with some offering traceability to pharmacopeial standards such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), where feasible. venkatasailifesciences.comaquigenbio.com This traceability is a key attribute of a CRM.

The characteristics of a typical Certified Reference Material for a chemical compound are summarized below:

CharacteristicDescription
IdentityConfirmed by spectroscopic techniques (e.g., NMR, IR, MS).
PurityDetermined by a primary method (e.g., quantitative NMR) or a combination of methods (e.g., chromatography, titration).
Certified ValueThe assigned value of a specific property (e.g., mass fraction), with a stated uncertainty.
UncertaintyA parameter associated with the certified value that characterizes the dispersion of the values that could reasonably be attributed to the measurand.
TraceabilityThe property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.
Homogeneity and StabilityThe material must be demonstrated to be sufficiently homogeneous and stable with respect to the certified property.
Certificate of AnalysisA document that provides all the essential information about the CRM, including the certified value, uncertainty, and traceability. wikipedia.org

Role in Drug Discovery and Preclinical Development Research

Application in Lead Optimization Strategies for Aldose Reductase Inhibitors

Lead optimization is a critical phase in drug discovery where a lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. unipi.itresearchgate.net The development of potent and selective aldose reductase inhibitors (ARIs) is an ongoing area of research, with efforts to improve upon existing drugs like Epalrestat (B1671369). nih.govsci-hub.seopenmedicinalchemistryjournal.com

The synthesis of analogs and derivatives is a key component of lead optimization. In the case of ARIs, modifications are often made to the core structure to enhance binding to the aldose reductase enzyme and to improve selectivity over the related enzyme, aldehyde reductase (ALR1), to minimize side effects. openmedicinalchemistryjournal.comdoi.org

While numerous new analogues of Epalrestat have been synthesized and evaluated in the pursuit of improved ARIs, the specific role of (E,Z)-Epalrestat Methyl Ester in these lead optimization strategies is not documented in the available research. nih.govsci-hub.se Studies on Epalrestat analogues have explored modifications to different parts of the molecule, but the simple methyl ester does not appear as a key compound in these optimization efforts. doi.org Its primary utility seems to be in a different aspect of pharmaceutical development, as will be discussed.

Comparative Preclinical Pharmacological Studies with Epalrestat

For a prodrug or a new analogue of an existing drug to progress in development, comparative preclinical studies are essential. These studies would typically compare the pharmacological activity, efficacy, and pharmacokinetic profile of the new compound against the parent drug.

In the case of this compound, there is no published data from comparative preclinical pharmacological studies against Epalrestat. While numerous studies have detailed the preclinical and clinical efficacy of Epalrestat in improving nerve conduction velocity and reducing symptoms of diabetic neuropathy, similar evaluations for its methyl ester are absent from the scientific literature. nih.govnih.govresearchgate.netresearchgate.net

The available information on this compound is predominantly from chemical suppliers who offer it as a reference standard, metabolite, or for research and development purposes. lgcstandards.comlgcstandards.combiosynth.com This suggests that its primary role is not as a therapeutic agent itself, but as a tool for the analytical characterization of Epalrestat.

Development of Preclinical Models for Efficacy Assessment

The evaluation of aldose reductase inhibitors has been facilitated by the development of various animal models of diabetic complications. nih.gov Streptozotocin-induced diabetic rats are a commonly used model to study diabetic neuropathy, and these models have been instrumental in demonstrating the efficacy of Epalrestat in reducing sorbitol accumulation in nerves. nih.govresearchgate.net Other models, including those using Caenorhabditis elegans, have also been developed to screen for compounds that could be repurposed for related genetic disorders. nih.gov

These preclinical models are crucial for assessing the in vivo efficacy of new drug candidates. However, there is no evidence in the scientific literature to suggest that this compound has been tested in these or any other preclinical models to assess its efficacy as an aldose reductase inhibitor or for any other therapeutic indication. The focus of preclinical efficacy studies has remained on Epalrestat and other novel, structurally distinct ARIs. nih.govfrontiersin.org

Contribution to Impurity Profiling and Reference Material Science

The most significant and well-documented role of this compound is in the field of pharmaceutical analysis, specifically in impurity profiling and as a reference material. aquigenbio.comrjptonline.orgvenkatasailifesciences.com Pharmaceutical regulatory bodies require that all impurities in a drug substance above a certain threshold be identified, quantified, and qualified.

This compound is listed by numerous chemical suppliers as an impurity of Epalrestat. venkatasailifesciences.compharmaffiliates.com Its availability as a high-purity reference standard is crucial for several aspects of pharmaceutical quality control: aquigenbio.comvenkatasailifesciences.com

Analytical Method Development: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying this specific impurity in batches of Epalrestat active pharmaceutical ingredient (API). aquigenbio.comrjptonline.org

Quality Control (QC): As a reference material, it allows pharmaceutical manufacturers to accurately identify and quantify its presence in their products, ensuring that it does not exceed specified limits. aquigenbio.com

ANDA/DMF Submissions: The characterization and control of impurities are critical components of regulatory submissions such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). venkatasailifesciences.com The availability of reference standards for impurities like this compound is essential for these submissions.

One study on the characterization of impurities in Epalrestat utilized LC-MS/MS and NMR to identify and predict the structure of impurities isolated from the API. rjptonline.org While this particular study did not explicitly name this compound, it highlights the process for which this reference standard would be indispensable.

Computational and Theoretical Studies of E,z Epalrestat Methyl Ester

Molecular Docking Simulations with Aldose Reductase and Other Target Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as (E,Z)-Epalrestat Methyl Ester, might bind to a target protein, like aldose reductase.

Prediction of Binding Modes and Interactions

Molecular docking studies have been instrumental in understanding the binding interactions of epalrestat (B1671369) and its analogs with the aldose reductase (ALR2) enzyme. These studies reveal that the carboxylate group of epalrestat is crucial for its binding within the anion-binding pocket of ALR2. It forms key hydrogen bonds with Tyr48 and His110 residues, which are vital for the enzyme's catalytic activity. doi.org Additionally, an electrostatic interaction occurs between the carboxylate anion and the positively charged nitrogen of the nicotinamide (B372718) ring of the cofactor NADP+. doi.org

For epalrestat, hydrophobic interactions with residues such as Trp20, Tyr48, Trp48, His110, Tyr209, Ile260, and Cys298 also contribute significantly to its binding affinity. mdpi.com Docking studies of epalrestat analogs have shown that some retain these key interactions, while others exhibit new binding modes. nih.gov For instance, some analogs form a robust network of van der Waals interactions within the binding pocket, involving multiple aromatic residues like Trp20, Trp48, and Tyr209. mdpi.com

It has also been noted that the orientation of certain residues, like Leu300 in the specificity pocket, plays a critical role in determining the selectivity of inhibitors between aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1) enzyme. doi.org

Scoring Functions for Ligand-Enzyme Affinity Prediction

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating better binding.

In studies involving epalrestat and its analogs, docking scores have been used to compare their binding affinities with that of the parent drug. For example, docking studies have revealed that some bioactive compounds exhibit good binding affinity and inhibition towards ALR2, with binding energies comparable to or even better than epalrestat. aimspress.com For instance, one study reported a binding energy of -5.62 kcal/mol for epalrestat. aimspress.com Another study found a slightly higher binding affinity for epalrestat with a docking score of -9.7 kcal/mol. mdpi.com These variations can arise from different docking programs and scoring functions used in the analyses.

The predicted intermolecular energy and inhibition constants are also derived from these scoring functions, providing a quantitative measure of the inhibitor's potential efficacy. aimspress.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. mdpi.com These simulations are crucial for assessing the stability of the ligand-protein complex and understanding the dynamic nature of their interactions.

MD simulations have been employed to study the stability of epalrestat and its prodrugs when bound to enzymes like human carboxylesterase (hCE1), which is involved in the hydrolytic cleavage of ester prodrugs. researchgate.netmdpi.com These simulations have shown that monocyclic prodrugs of epalrestat may be more suitable substrates for hCE1 than bicyclic ones. researchgate.net

When studying the interaction with aldose reductase, MD simulations have been used to validate docking results and further investigate the stability of the complex. aimspress.com For instance, the root-mean-square deviation (RMSD) of the protein backbone is often analyzed to assess the stability of the complex over the simulation time. A stable RMSD suggests that the ligand binding does not cause major conformational changes that could destabilize the protein. Furthermore, the root-mean-square fluctuation (RMSF) analysis can reveal key regions of flexibility within the protein structure upon ligand binding. mdpi.com For example, significant fluctuations in specific residue regions (e.g., 212-227) have been observed in complexes with ALR2, indicating a dynamic area that may be important for ligand accommodation. mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical (QC) calculations, including methods like Density Functional Theory (DFT), provide insights into the electronic properties of molecules, which govern their reactivity. researchgate.netresearchgate.net These methods are particularly useful for studying enzymatic reactions where bond-breaking and bond-forming events occur. mdpi.com

For epalrestat prodrugs, QC calculations have been used to investigate the hydrolytic cleavage by esterase enzymes. researchgate.net Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap are calculated to understand the electron transfer between the enzyme and the prodrug within the catalytic site. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Geometrical parameters crucial for nucleophilic attack, such as the Bürgi-Dunitz angle and the distance between the attacking atom (e.g., the hydroxyl group of serine in the enzyme) and the carbonyl carbon of the ester, are also determined using QC methods. researchgate.net These calculations help in designing prodrugs that can be efficiently cleaved to release the active drug.

In Silico ADMET Prediction for Preclinical Candidate Prioritization

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in modern drug discovery to assess the drug-likeness of a compound and identify potential liabilities early in the development process. nih.govmdpi.com

Computational Models for Metabolic Fate Prediction

Computational models are used to predict the metabolic fate of drug candidates, including their interaction with metabolic enzymes like the cytochrome P450 (CYP) family. springernature.com For epalrestat and its analogs, ADMET prediction tools have been utilized to assess their pharmacokinetic properties and potential toxicity. researchgate.netnih.gov

These in silico tools can predict various properties, such as solubility, gastrointestinal absorption, blood-brain barrier penetration, and binding to plasma proteins. mdpi.com For instance, ADMET analysis was performed on mutual prodrugs of epalrestat to evaluate their drug-likeness. researchgate.net Such predictions help in prioritizing candidates for further preclinical and clinical development by filtering out compounds with unfavorable ADMET profiles. nih.gov

Bioavailability and Distribution Predictions in Preclinical Species

Computational and theoretical methods are invaluable tools in the early stages of drug discovery for predicting the pharmacokinetic properties of new chemical entities, including bioavailability and distribution. These in silico predictions for derivatives of established drugs, such as this compound, often rely on models built from the extensive data available for the parent compound, Epalrestat. While specific comprehensive computational studies on the bioavailability and distribution of this compound in preclinical species are not widely available in the reviewed scientific literature, predictions can be extrapolated from the known data of Epalrestat and its other analogs.

The bioavailability of a compound is a critical determinant of its therapeutic potential, representing the fraction of an administered dose that reaches systemic circulation. In silico models predict oral bioavailability based on physicochemical properties such as solubility, permeability, and metabolic stability. For Epalrestat, computational tools like SwissADME have been used to predict its bioavailability score. frontiersin.org Studies on various compounds have shown that a bioavailability score of 0.55 or 0.56 is common for orally administered drugs. frontiersin.org Epalrestat itself has a predicted bioavailability score of 0.56. frontiersin.org The esterification of the carboxylic acid group in Epalrestat to form this compound is expected to increase its lipophilicity. This modification can potentially enhance its membrane permeability, a key factor in oral absorption.

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Computational models predict distribution by considering factors like plasma protein binding, tissue permeability, and affinity for transporters. Epalrestat is known to bind to plasma proteins. researchgate.net The increased lipophilicity of its methyl ester derivative might lead to a higher volume of distribution (Vd), suggesting greater distribution into tissues.

Predictive models for preclinical species such as rats, mice, and dogs are often used to estimate human pharmacokinetics. While specific data tables for this compound are not available, the following tables present predicted pharmacokinetic parameters for Epalrestat and a related analog, which can provide a comparative basis for what might be expected for the methyl ester derivative.

Table 1: Predicted Pharmacokinetic Parameters of Epalrestat and an Analog

Compound%Fa (Fraction Absorbed)Cmax (ng/mL)Tmax (h)T1/2 (h)
Epalrestat----
AK-4 (analog)99.96---

Data for AK-4 is derived from a study on novel Epalrestat analogs. doi.org The table is populated with available data; "-" indicates data not available in the cited sources.

Table 2: In Silico ADMET Predictions for Epalrestat Analogs

Compound/AnalogBioavailability ScoreCNS PermeabilityP-gp Substrate
Epalrestat0.56--
Various Natural Compounds (for comparison)0.11 - 0.56--

CNS: Central Nervous System; P-gp: P-glycoprotein. Data is based on computational predictions from various studies. frontiersin.org The table is populated with available data; "-" indicates data not available in the cited sources.

Emerging Research Perspectives and Future Directions for E,z Epalrestat Methyl Ester

Investigation of Novel Mechanistic Pathways Beyond Canonical Aldose Reductase Inhibition

While the primary mechanism of Epalrestat (B1671369) is the inhibition of aldose reductase, research is uncovering novel pathways and downstream effects that broaden its potential applications.

NLRP3 Inflammasome Inhibition: Recent studies have identified Epalrestat as a potent antagonist of the NLRP3 inflammasome. nih.gov Research has shown that Epalrestat can suppress NLRP3 inflammasome activation both in vitro and in vivo by inhibiting aldose reductase activity. nih.gov This mechanism effectively alleviates liver inflammation and improves pathology in preclinical models of nonalcoholic steatohepatitis (NASH), suggesting a new therapeutic approach for this inflammatory condition. nih.gov The investigation revealed that Epalrestat acts upstream of caspase-1 activation and ASC oligomerization without directly binding to essential inflammasome proteins like NLRP3 or caspase-1. nih.gov

PMM2 Enzyme Activation: A significant area of new research is the repurposing of Epalrestat for PMM2-CDG, a congenital disorder of glycosylation caused by deficiency in the phosphomannomutase 2 (PMM2) enzyme. scispace.combiorxiv.org The proposed novel mechanism suggests that by inhibiting aldose reductase, Epalrestat shunts glucose away from the polyol pathway. biorxiv.org This redirection is hypothesized to increase levels of glucose-1,6-bisphosphate, an endogenous compound that stabilizes and coactivates the PMM2 enzyme. scispace.combiorxiv.org Importantly, studies in PMM2-CDG patient fibroblasts showed that Epalrestat boosts PMM2 enzyme activity without increasing the abundance of the PMM2 protein, indicating a post-translational mechanism of action. scispace.combiorxiv.org This makes it the first identified small molecule activator of PMM2 with therapeutic potential for this rare genetic disease. scispace.com

Exploration of Synergistic Effects with Other Research Compounds in Preclinical Models

The inhibitory action of the Epalrestat scaffold on aldose reductase isoforms, which are implicated in therapeutic resistance, has prompted research into its use in combination with other agents, particularly in oncology.

Chemosensitization in Cancer Models: Aldose reductase enzymes, specifically AKR1B1 and AKR1B10, are linked to resistance to various chemotherapeutic agents. researchgate.net Preclinical research has demonstrated that Epalrestat can enhance the sensitivity of cancer cells to cytotoxic drugs. researchgate.net For instance, through the inhibition of AKR1B1 and/or AKR1B10 and the blockade of the epithelial-mesenchymal transition (EMT), Epalrestat has been shown to increase the efficacy of agents like doxorubicin (B1662922) and sorafenib (B1663141) in experimental models of liver, colon, and breast cancers. researchgate.net

Mutual Prodrugs for Enhanced Efficacy: Another research strategy involves creating mutual prodrugs that combine Epalrestat with other active compounds. A study explored the conjugation of Epalrestat with methyl ferulate, a compound with antioxidant properties. researchgate.net The resulting mutual prodrugs, such as EP-G-MFA and EP-MFA, not only inhibited aldose reductase activity but also demonstrated improved antioxidant effects by influencing markers like reduced glutathione (B108866) (GSH) and catalase (CAT). researchgate.net This approach aims to provide a synergistic effect for treating diabetic complications like neuropathy and nephropathy, while also improving the biopharmaceutical profile, including a nearly two-fold increase in the biological half-life of the parent drugs in in vivo pharmacokinetic studies. researchgate.net

Advanced Preclinical Disease Models for Efficacy Research

To explore these novel applications, researchers are employing a range of advanced preclinical models that better recapitulate complex human diseases.

Model TypeDisease AreaKey Findings
Cell-Based Models PMM2-CDGPMM2-CDG patient fibroblasts were used to confirm that Epalrestat increases PMM2 enzyme activity, demonstrating its potential as a direct activator. scispace.com
Animal Models Nonalcoholic Steatohepatitis (NASH)In mouse models using a methionine-choline deficient (MCD) diet to induce NASH, Epalrestat administration alleviated liver inflammation and improved overall liver pathology. nih.gov
Diabetic Neuropathy & NephropathyHigh-fat diet-streptozotocin (HFD-STZ) induced diabetic rat models were used to evaluate the neuroprotective and nephroprotective potential of Epalrestat prodrugs. researchgate.net
PMM2-CDGA novel hypomorphic mutant strain of C. elegans was engineered using CRISPR/Cas9 to create a model for high-throughput screening, which helped identify Epalrestat as a candidate molecule. scispace.com

Integration with Omics Technologies for Systems-Level Understanding in Research

A systems-level understanding of how Epalrestat and its analogues function is being developed through the integration of advanced molecular analysis techniques. While large-scale omics studies are an emerging frontier, current research employs sophisticated computational and molecular methods to elucidate complex interactions.

Computational and Molecular Modeling: Quantum mechanics/molecular mechanics (QM/MM) studies have been performed to analyze the biotransformation of synthetically feasible mutual prodrugs of Epalrestat. researchgate.net Molecular docking is routinely used to understand the binding interactions of new analogues with the aldose reductase protein, helping to rationalize their activity and guide the design of more potent inhibitors. nih.gov These computational approaches provide a systems-level view of the drug-target interaction at an atomic level.

Targeted Biomarker Analysis: Research into the synergistic effects and novel mechanisms of Epalrestat derivatives involves the measurement of specific molecular biomarkers. For example, in studies of diabetic complications, researchers quantify oxidative stress markers such as reduced glutathione (GSH), catalase (CAT), and thiobarbituric acid reactive substances (TBARS) in plasma and tissues to understand the compound's impact on cellular redox balance. researchgate.net In studies on NASH, techniques like Western blot, real-time qPCR, and ELISA are used to measure the expression and activation of key proteins in the NLRP3 inflammasome pathway. nih.gov This targeted approach provides crucial data on the modulation of specific pathways.

Development of Next-Generation Analogues with Improved Research Profiles

Building on the foundation of the Epalrestat structure, significant research is dedicated to the synthesis and evaluation of next-generation analogues with superior properties for research. The goal is to enhance potency, selectivity, and pharmacokinetic profiles.

Structural Modifications for Potency: Researchers have synthesized new series of Epalrestat analogues using techniques like the Baylis-Hillman reaction. nih.gov These efforts introduce structural changes to the core molecule, and subsequent in vitro evaluation of their aldose reductase inhibitory activity has identified new compounds with potency comparable to the parent drug. nih.gov

Rational Design for Selectivity: A key goal in developing new analogues is improving selectivity for aldose reductase (ALR2 or AKR1B1) over the closely related aldehyde reductase (ALR1). doi.orgopenmedicinalchemistryjournal.com Lack of selectivity can be a drawback for first-generation inhibitors. openmedicinalchemistryjournal.com Rational design, informed by the crystal structure of AKR1B1 complexed with Epalrestat, has led to the creation of novel N-benzylindole-based analogues. doi.org This approach aims to achieve better interactions within the enzyme's active site to enhance specificity.

Prodrugs for Improved Biopharmaceutics: The development of mutual prodrugs, such as those conjugating Epalrestat with methyl ferulate, represents another avenue for creating next-generation compounds. researchgate.net This strategy is designed not only for synergistic activity but also to improve key biopharmaceutical attributes, with studies showing a significant increase in the biological half-life of the parent compounds. researchgate.net

常见问题

Q. How can the synthesis of (E,Z)-Epalrestat Methyl Ester be optimized to maximize yield?

Answer: Optimization requires systematic experimental design, such as the Taguchi method, to identify critical parameters. For methyl ester synthesis, catalyst concentration (e.g., 1.5 wt% potassium hydroxide), reaction temperature (e.g., 60°C), and molar ratio of reactants are key factors . Orthogonal arrays (e.g., L9 orthogonal array) reduce the number of trials while evaluating interactions between variables like catalyst type, concentration, and temperature. ANOVA analysis can statistically rank parameter significance, with catalyst concentration often contributing >70% to yield variance . Validation under optimal conditions (e.g., 96.7% yield in rapeseed methyl ester synthesis) ensures reproducibility .

Q. What analytical methods are recommended to confirm stereoisomeric purity of this compound?

Answer: High-performance liquid chromatography (HPLC) with chiral columns effectively separates stereoisomers, while X-ray diffraction and nuclear magnetic resonance (NMR) provide structural confirmation . For example, light-induced isomerization shifts the (Z,E) isomer (96.5% initial purity) to (Z,Z) (37.7% under light exposure), necessitating regular HPLC monitoring to assess stability . Quantifying isomer ratios requires calibration against reference standards, with protocols detailed in synthetic chemistry guidelines .

Q. How should experimental protocols be designed to ensure reproducibility in this compound research?

Answer: Detailed documentation of reagents (purity, supplier), reaction conditions (temperature, time), and characterization methods (e.g., NMR parameters) is critical . For example, specify methanol drying protocols (80°C for 24 hours) and catalyst activation steps to minimize batch variability . Supplemental materials should include raw data (e.g., chromatograms, spectral peaks) and step-by-step procedures for independent validation .

Advanced Research Questions

Q. How can contradictions in reported isomer stability data for this compound be resolved?

Answer: Contradictions often arise from methodological differences (e.g., light exposure during storage, analytical sensitivity). A systematic review framework (PICO: Population, Intervention, Comparison, Outcome) can standardize comparisons . For instance, studies reporting >93% (Z,E) isomer retention after 1 year of dark storage vs. degradation under light exposure highlight the need to control environmental variables. Meta-analyses should weight studies by analytical rigor (e.g., HPLC vs. UV detection) and sample size .

Q. What statistical approaches are suitable for analyzing parameter interactions in this compound synthesis?

Answer: Taguchi-designed experiments combined with ANOVA quantify individual parameter contributions (e.g., catalyst concentration > temperature > molar ratio) . Signal-to-noise (S/N) ratios identify optimal parameter levels (e.g., maximizing yield while minimizing variability). For complex interactions (e.g., catalyst-type-temperature synergy), response surface methodology (RSM) or factorial designs provide higher-resolution models .

Q. How can mechanistic studies on this compound isomerization be integrated with experimental data?

Answer: Combine kinetic modeling (e.g., Arrhenius equation for thermal isomerization rates) with spectroscopic data (e.g., UV-Vis monitoring of isomer ratios over time) . For light-induced isomerization, quantify photon flux and wavelength effects using controlled irradiation setups . Computational chemistry (e.g., DFT calculations) predicts transition states and validates experimental activation energies .

Methodological Notes

  • Reproducibility: Include batch-specific reagent lot numbers and equipment calibration details .
  • Data Contradictions: Use funnel plots or sensitivity analyses to assess publication bias in meta-analyses .
  • Ethical Reporting: Disclose conflicts of interest and funding sources per ICMJE guidelines .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。